molecular formula C12H12O3 B172698 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate CAS No. 153259-54-2

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate

Cat. No.: B172698
CAS No.: 153259-54-2
M. Wt: 204.22 g/mol
InChI Key: MUOHPPODVWBDEU-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C12H12O3. It is a derivative of naphthalene, characterized by the presence of an oxo group at the 4-position and an acetate group at the 1-position.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate typically involves the acetylation of 4-oxo-1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 4-oxo-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The oxo and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-naphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-8(13)15-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOHPPODVWBDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586549
Record name 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153259-54-2
Record name 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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